molecular formula C17H18F3NO3S2 B2691325 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2309605-52-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2691325
CAS RN: 2309605-52-3
M. Wt: 405.45
InChI Key: YAKVLUCSOGHCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO3S2 and its molecular weight is 405.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Therapeutic Applications

Synthesis and Bioactivity Studies : Sulfonamide derivatives have been synthesized and studied for a range of bioactivities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds show potential for therapeutic applications due to their bioactive properties. For instance, certain derivatives demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their potential as safer therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Potential : Other studies focused on the synthesis of sulfonamide derivatives to explore their cytotoxic activities and potential as carbonic anhydrase inhibitors. Certain compounds were identified with interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. Additionally, these compounds showed strong inhibition of human cytosolic isoforms, indicating their potential in cancer therapy and enzyme inhibition (H. Gul et al., 2016).

Chemical Synthesis and Modification

Microwave-Assisted Synthesis : The microwave-assisted synthesis of new sulfonamides has been explored, leading to the identification of compounds with potent inhibitory effects on carbonic anhydrase I and II isoenzymes. This approach highlights the utility of sulfonamides in the development of inhibitors for specific enzymes, offering potential for therapeutic applications (H. Gul et al., 2017).

Potential for Drug Development

Drug Candidates and Inhibitors : The research into sulfonamide derivatives as selective inhibitors for specific carbonic anhydrase isoforms demonstrates their potential as drug candidates. These compounds have been evaluated for their cytotoxic/anticancer and CA inhibitory effects, with some showing high selectivity and potency. This suggests their applicability in developing new anticancer drugs, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (H. Gul et al., 2018).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S2/c18-17(19,20)13-2-1-3-15(10-13)26(22,23)21-12-16(5-7-24-8-6-16)14-4-9-25-11-14/h1-4,9-11,21H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVLUCSOGHCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide

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